molecular formula C7H3BrF4O B1390509 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene CAS No. 1033202-63-9

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1390509
CAS No.: 1033202-63-9
M. Wt: 259 g/mol
InChI Key: XPOCYGYMYNLXCQ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a compound that undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Synthesis Analysis

The compound can be synthesized through a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan . It may also be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The molecular formula of this compound is C7H3BrF4O . The InChI code is 1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H .


Chemical Reactions Analysis

This compound undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 259.00 g/mol . It has a topological polar surface area of 9.2 Ų .

Scientific Research Applications

Organofluorine Compound Synthesis

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is utilized as a precursor in the synthesis of organofluorine compounds. For instance, it is involved in generating aryne intermediates which can be trapped and transformed into various organofluorine compounds, such as 1- and 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols. These compounds have diverse applications in pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethoxy group, such as increased lipophilicity and stability (Schlosser & Castagnetti, 2001).

Intermediate for Synthesis

This compound also acts as an intermediate for the synthesis of a variety of organofluorine compounds. The presence of multiple reactive sites allows for the creation of ortho-substituted derivatives through reactions with electrophilic reagents. The formation of these derivatives is crucial for developing compounds with desired chemical and physical properties for use in different scientific applications (Castagnetti & Schlosser, 2001).

Coordination Chemistry and Structural Studies

This compound is also significant in coordination chemistry and structural studies. It's used in synthesizing fluorocryptands and studying their metal ion complexes. These studies are essential to understanding molecular structures and bonding, which can lead to the development of new materials with specific chemical and physical properties (Plenio et al., 1997).

Spectroscopic Analysis

The compound is used in spectroscopic studies to understand the structural and conformational properties of molecules. For instance, investigating the vibrational and electronic absorption spectra of trisubstituted benzenes like this compound helps in deducing the effects of substituents on the electronic structure of benzene derivatives (Aralakkanavar et al., 1991).

Halogenation Studies

The compound is involved in halogenation studies to understand the chemical behavior of fluorocarbons under different conditions. These studies provide insights into the reactivity and stability of fluorocarbons, which is valuable in designing compounds for industrial and pharmaceutical applications (Herkes, 1977).

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene . For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Safety and Hazards

The compound is classified as Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Aquatic Chronic 2 - Flam. Liq. 3 - Skin Irrit. 2 - Skin Sens. 1 .

Future Directions

The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make these compounds important targets in pharmaceuticals and agrochemicals . The late-stage and selective fluorination reaction of organic molecules, especially the trifluoromethoxylation reaction, is one of the most important research hotspots .

Biochemical Analysis

Biochemical Properties

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo Diels-Alder reactions with lithium diisopropylamide in tetrahydrofuran and furan, yielding corresponding naphthalenes . These interactions suggest that this compound can participate in complex biochemical pathways, potentially influencing the activity of enzymes involved in these reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes, leading to alterations in cellular behavior. Additionally, it may impact metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with lithium diisopropylamide suggests that it can form stable complexes with certain enzymes, thereby modulating their activity . Furthermore, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular behavior, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert beneficial effects on specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its participation in Diels-Alder reactions suggests that it can influence the synthesis of complex organic molecules . Additionally, this compound may affect metabolic flux by modulating the activity of key enzymes, thereby altering the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. This compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Its localization and accumulation within different cellular compartments can influence its activity and function, highlighting the importance of studying its transport and distribution.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

1-bromo-2-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOCYGYMYNLXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670191
Record name 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-63-9
Record name 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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